Testolactone

Catalog No.
S548674
CAS No.
968-93-4
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testolactone

CAS Number

968-93-4

Product Name

Testolactone

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

InChI Key

BPEWUONYVDABNZ-DZBHQSCQSA-N

SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

solubility

Slightly soluble (27.4 mg/L)
SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE
2.30e-02 g/L

Synonyms

Fludestrin; therapeutic testolactone. US brand name: Teslac. Abbreviation: TL. Code name: SQ9538.

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C

The exact mass of the compound Testolactone is 300.17254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (27.4 mg/l)slightly sol in water & benzyl alcohol; sol in alc & chloroform; insol in ether & solvent hexane2.30e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antineoplastic Agents, Hormonal. It belongs to the ontological category of seco-androstane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Testolactone is a first-generation, steroidal aromatase inhibitor characterized by a D-homo-lactone ring structure. As a non-selective, irreversible (suicide) inhibitor of the aromatase enzyme (cytochrome P450 CYP19A1), it prevents the conversion of androgens, such as androstenedione and testosterone, into estrogens like estrone and estradiol. This mechanism made it one of the earliest steroids used in studying estrogen-dependent processes. Unlike modern non-steroidal inhibitors, its steroidal scaffold allows it to serve as a unique substrate for microbial biotransformation, a key procurement consideration for synthetic applications.

Substituting Testolactone with other aromatase inhibitors requires careful consideration due to fundamental differences in mechanism, off-target effects, and substrate suitability. Unlike reversible, non-steroidal inhibitors such as Anastrozole or Letrozole, Testolactone causes irreversible, time-dependent inactivation of the aromatase enzyme, a critical distinction for kinetic studies. Furthermore, its steroidal structure results in potential antiandrogenic activity by interacting with the androgen receptor, an effect absent in non-steroidal alternatives. Most importantly for process chemistry, Testolactone's steroid backbone makes it a suitable precursor for microbial-mediated Baeyer-Villiger oxidation and hydroxylation to create novel steroid derivatives, an application for which non-steroidal inhibitors are incompatible.

Mechanism of Action: Irreversible Inhibition Differentiates from Reversible Non-Steroidal Agents

Testolactone functions as a non-competitive, irreversible 'suicide' substrate for aromatase. This mechanism involves the enzyme's normal catalytic process converting Testolactone into a reactive intermediate that permanently bonds to the enzyme, causing time-dependent inactivation. This contrasts sharply with third-generation non-steroidal inhibitors like Anastrozole and Letrozole, which act as reversible, competitive inhibitors by binding to the heme group of the cytochrome P450 enzyme.

Evidence DimensionInhibition Mechanism
Target Compound DataIrreversible (suicide substrate), non-competitive
Comparator Or BaselineAnastrozole / Letrozole: Reversible, competitive
Quantified DifferenceQualitative mechanistic difference (permanent inactivation vs. temporary binding)
ConditionsIn vitro enzyme assays

For studies requiring permanent and lasting blockade of aromatase activity after compound washout, an irreversible inhibitor like Testolactone is mechanistically distinct from reversible alternatives.

Precursor Suitability: Efficient Substrate for Microbial Biotransformation into Value-Added Steroids

Testolactone serves as an efficient precursor for producing hydroxylated steroid derivatives via microbial transformation. For example, Penicillium chrysogenum was shown to convert progesterone into Testolactone with 81.18% efficiency. Other fungi, such as Penicillium griseopurpureum, can perform Baeyer-Villiger oxidation on androstenedione analogs to yield Testolactone and its derivatives, such as 15α-hydroxy-testolactone. This suitability as a biotransformation substrate is a unique feature of its steroidal scaffold, enabling greener synthesis routes to complex steroids not possible with non-steroidal aromatase inhibitors.

Evidence DimensionBiotransformation Yield
Target Compound DataCan be produced with 81.18% efficiency from progesterone; serves as a substrate for further hydroxylation.
Comparator Or BaselineNon-steroidal inhibitors (e.g., Anastrozole, Letrozole): Not suitable substrates for steroid-modifying enzymes like Baeyer-Villiger monooxygenases.
Quantified DifferenceQualitative difference in substrate suitability for chemoenzymatic synthesis.
ConditionsFermentation with fungal strains such as Penicillium chrysogenum or Penicillium griseopurpureum.

This makes Testolactone the compound of choice for researchers and process chemists using microbial platforms to synthesize novel or complex steroid libraries.

Comparative Potency: Lower Estrogen Suppression Than Third-Generation Inhibitors

Testolactone is a significantly less potent aromatase inhibitor compared to third-generation agents. Clinically, a 1,000 mg/day dose of Testolactone reduces estradiol levels by 25-50%. In contrast, third-generation inhibitors like Anastrozole (1 mg/day) and Letrozole (2.5 mg/day) achieve estrogen suppression levels of 96.7% and >99.1%, respectively. This lower potency makes Testolactone suitable for applications requiring moderate, rather than near-total, estrogen suppression, or for use as a historical benchmark compound.

Evidence DimensionEstradiol Suppression in Humans
Target Compound Data25-50% reduction
Comparator Or BaselineAnastrozole: 96.7% suppression; Letrozole: >99.1% suppression
Quantified DifferenceTestolactone is approximately 2 to 4-fold less effective at maximal clinical doses.
ConditionsIn vivo studies in humans.

For experiments requiring a less profound suppression of estrogen synthesis or a baseline comparator for first-generation inhibitors, Testolactone offers a well-characterized, lower-potency option.

Secondary Pharmacology: Demonstrates Weak Antiandrogenic Activity via Receptor Interaction

In addition to its primary action on aromatase, Testolactone exhibits secondary antiandrogenic properties by directly interacting with the androgen receptor. In vitro studies demonstrated that Testolactone inhibits dihydrotestosterone (DHT) binding to the androgen receptor in rat prostate cytosol with a Ki of 2.5 x 10⁻⁷ M and in human fibroblasts with a Ki of 1.9 x 10⁻⁵ M. This off-target activity is absent in non-steroidal aromatase inhibitors, which are designed for high selectivity and do not possess a steroid scaffold capable of such interactions.

Evidence DimensionAndrogen Receptor Binding Affinity (Ki)
Target Compound Data2.5 x 10⁻⁷ M (rat prostate cytosol); 1.9 x 10⁻⁵ M (human fibroblasts)
Comparator Or BaselineNon-steroidal inhibitors (e.g., Anastrozole, Letrozole): No significant androgen receptor binding reported.
Quantified DifferenceTestolactone possesses measurable, albeit weak, androgen receptor binding affinity, a property not shared by non-steroidal comparators.
ConditionsIn vitro competitive binding assays.

This dual-action profile is a critical selection factor for in vivo studies where differentiating between effects of aromatase inhibition and androgen receptor blockade is necessary.

Precursor for Chemoenzymatic Synthesis of Novel Steroid Derivatives

Leveraging its steroidal backbone, Testolactone is an ideal starting material for biotransformation processes. Its established use as a substrate for microbial-mediated hydroxylation and Baeyer-Villiger oxidation allows for the efficient, regio- and stereoselective synthesis of complex, value-added steroid molecules that are difficult to produce via traditional chemical methods.

Investigating Mechanisms of Irreversible Enzyme Inhibition

As a well-characterized irreversible aromatase inhibitor, Testolactone is a suitable tool compound for studying the kinetics and structural consequences of suicide substrate inhibition. Its mechanism provides a clear contrast to the reversible binding of modern non-steroidal inhibitors, making it valuable for comparative mechanistic and pharmacological studies.

Baseline Control for First-Generation Aromatase Inhibitor Studies

Given its historical significance and well-documented moderate potency, Testolactone serves as a relevant baseline or positive control when evaluating the efficacy and selectivity of new-generation aromatase inhibitors. Its lower level of estrogen suppression compared to agents like Letrozole allows for the establishment of a dose-response relationship and historical context.

Probing Systems with Dual Aromatase/Androgen Receptor Modulation

In biological systems where both estrogen suppression and weak androgen receptor antagonism are desired, Testolactone offers a unique pharmacological profile. This dual activity, not present in highly selective non-steroidal inhibitors, makes it a specific tool for dissecting complex endocrine pathways where both receptor systems are active.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

300.17254462 g/mol

Monoisotopic Mass

300.17254462 g/mol

Heavy Atom Count

22

LogP

3.7
log Kow = 2.1 (est)
3.7

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

218-219 °C
218.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6J9BLA949Q

Drug Indication

For palliative treatment of advanced breast cancer in postmenopausal women.
FDA Label

Therapeutic Uses

Antineoplastic Agents, Hormonal
Testolactone has been used as adjunctive therapy in the palliative treatment of advanced or disseminated breast cancer in postmenopausal women when hormone therapy is indicated; however testolactone generally has been replaced by more effective agents. /Included in US product labeling/
The prevalence, pathogenesis, and treatment of gynecomastia are briefly reviewed; drugs mentioned include ... testolactone.
The treatment of 5 girls, aged 14 months to 4.5 year, with precocious puberty in the McCune-Albright syndrome with oral testolactone tablets, ... was reported. Testolactone decreased the levels of circulating estradiol and the ovarian volume, and there was a return to pretreatment levels after testolactone was stopped. During treatment, the peak responses of luteinizing hormone and follicle-stimulating hormone to stimulation by LHRH rose above suppressed pretreatment levels (significantly above pretreatment levels for follicle-stimulating hormone) and then returned to pretreatment levels after testolactone was discontinued. Growth rates fell in 3 patients during treatment but could not be assessed in the other 2 because of bone deformities. The mean rate of bone maturation decreased and menses stopped in 3 of the 4 girls who were menstruating regularly. It was concluded that testolactone is an effective treatment of precocious puberty in the McCune-Albright syndrome.
For more Therapeutic Uses (Complete) data for TESTOLACTONE (8 total), please visit the HSDB record page.

Pharmacology

Testolactone is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus in possessing a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect. No other hormonal effects have been reported in clinical studies in patients receiving testolactone.
Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Mechanism of Action

Although the precise mechanism by which testolactone produces its clinical antineoplastic effects has not been established, its principal action is reported to be inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women. Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible. This phenomenon may account for the persistence of testolactone's effect on estrogen synthesis after drug withdrawal.
The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate.
Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

1.7X10-8 mm Hg at 25 °C (est)

Other CAS

968-93-4

Absorption Distribution and Excretion

Testolactone is well absorbed from the gastrointestinal tract.
No clinical effects in humans of testolactone on adrenal function have been reported; however, one study noted an increase in urinary excretion of 17-ketosteroids in most of the patients treated with 150 mg/day orally. It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring. These metabolites, as well as some unmetabolized drug, are excreted in the urine.
Elimination: Renal.
It is not known whether testolactone is distributed into milk.
Well absorbed from the gastrointestinal tract.
Biotransformation: Hepatic.

Metabolism Metabolites

Hepatic. Metabolized to several derivatives in the liver, all of which preserve the lactone D-ring.
Testolactone is metabolized primarily in the liver and excreted in urine. Compounds recovered in urine after testolactone administration have included 3a, 13alpha-dihydroxy-13,17-seco-5beta-androsta-1-ene-17-oic acid lactone and its glucuronide, and unchanged testolactone.

Wikipedia

Testolactone
SB-258585

Drug Warnings

Side/Adverse effects: Those indicating need for medical attention: Incidence less frequent: Peripheral neuropathies (numbness or tingling of fingers, toes, or face). Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent: Diarrhea; loss of appetite; nausea or vomiting; pain or swelling in feet or lower legs; swelling or redness of tongue.
Maculopapular erythema and an increase in blood pressure have been reported rarely during testolactone therapy. Paresthesia, aches and edema of the extremities, glossitis, anorexia, hot flushes, nausea, vomiting, and diarrhea have occurred in patients receiving testolactone, but these adverse effects have not been definitely attributed to the drug. Alopecia alone or with associated nail growth disturbance has been reported rarely during testolactone therapy; however, these adverse effects subsided with continued therapy. Elevation of urinary 17-ketosteroids and creatine has occurred in patients receiving oral dosages of 150 mg of testolactone daily. Increased erythropoiesis has been reported in a patient with myeloid metaplasia receiving testolactone.
Testolactone is not recommended for treatment of breast cancer in males.
Although hypercalcemia has not been reported in patients receiving testolactone to date, plasma calcium concentrations should be routinely monitored in patients receiving the drug, particularly during periods of active remission of bony metastases. If hypercalcemia occurs, appropriate therapy, including high fluid intake, should be instituted.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Obtained by microbial transformation of progesterone, Reichstein's substance S, or testosterone.
Fried et al, US 2744120 (1956 to Olin Mathieson)

General Manufacturing Information

While data specific to testolactone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
This is a controlled substance (anabolic steroid)... .
Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.
Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /testolactone/ as an anabolic steroid

Analytic Laboratory Methods

Analyte: testolactone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: thin-layer chromatography with comparison to standards (chemical purity)

Storage Conditions

Testolactone tablets should be stored in tight containers at room temperature (25 °C).

Interactions

When administered concurrently, testolactone may increase the effects of oral anticoagulants. Plasma anticoagulant levels should be monitored and the anticoagulant dosage adjusted accordingly.

Stability Shelf Life

Stable in light, air, and normal temp.

Dates

Last modified: 07-15-2023

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